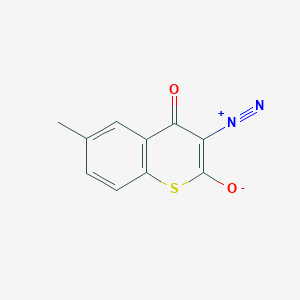
4-Diazo-2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazo-2-methylpent-2-ene is an organic compound characterized by the presence of a diazo group (-N=N-) attached to a carbon chain. This compound is notable for its reactivity and potential applications in various fields of chemistry and industry. The diazo group imparts unique properties to the molecule, making it a valuable reagent in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-Diazo-2-methylpent-2-ene can be achieved through several methods:
Diazo Transfer: This method involves the transfer of a diazo group from a donor molecule to an acceptor molecule.
Diazotization: This process involves the conversion of primary amines into diazo compounds using nitrous acid.
Hydrazone Decomposition: Hydrazones can be oxidized or decomposed to form diazo compounds.
Rearrangement of N-alkyl N-nitroso Compounds: This method involves the rearrangement of N-alkyl N-nitroso compounds to form diazo compounds.
Chemical Reactions Analysis
4-Diazo-2-methylpent-2-ene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Diazo-2-methylpent-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Diazo-2-methylpent-2-ene involves the reactivity of the diazo group. The diazo group can undergo protonation to form a diazonium species, which is highly reactive and can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Diazo-2-methylpent-2-ene can be compared with other diazo compounds such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, they differ in their reactivity and applications. For example, diazomethane is highly explosive and toxic, whereas ethyl diazoacetate is more stable and widely used in organic synthesis .
Similar compounds include:
Diazomethane: A simple diazo compound used in organic synthesis.
Ethyl Diazoacetate: A stable diazo compound used in various chemical reactions.
Diazirines: Compounds with a ring structure containing the diazo group.
Properties
CAS No. |
61491-00-7 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
4-diazo-2-methylpent-2-ene |
InChI |
InChI=1S/C6H10N2/c1-5(2)4-6(3)8-7/h4H,1-3H3 |
InChI Key |
DNQIKNKTUSCWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=[N+]=[N-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


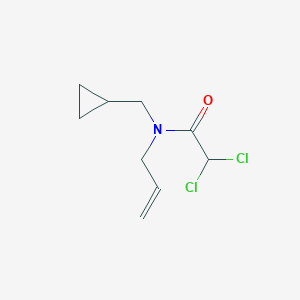
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
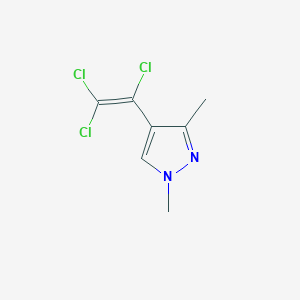

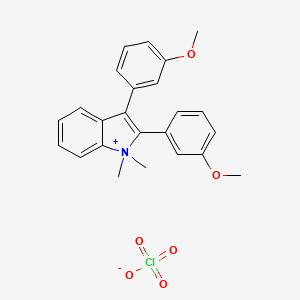

![1-[(4-Chlorophenyl)methyl]-4,7-dimethylquinolin-2(1H)-one](/img/structure/B14588320.png)
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
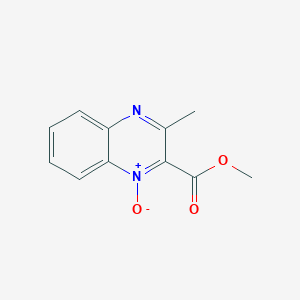
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
